molecular formula C22H17Br2NO2 B11274068 2,6-Dibromo-4-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenyl benzoate

2,6-Dibromo-4-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenyl benzoate

Cat. No.: B11274068
M. Wt: 487.2 g/mol
InChI Key: VTFJEDUFTGRCOU-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenyl benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine atoms and a benzoate group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenyl benzoate typically involves the reaction of 2,6-dibromo-4-methylphenol with 2,4-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting product is then purified through recrystallization to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,6-Dibromo-4-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The bromine atoms and the imine group play crucial roles in these interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-methylphenol
  • 2,4-Dibromo-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol
  • 4-[(2,6-Dibromo-4-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenoxy)methyl]benzoic acid

Uniqueness

2,6-Dibromo-4-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and the imine group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C22H17Br2NO2

Molecular Weight

487.2 g/mol

IUPAC Name

[2,6-dibromo-4-[(2,4-dimethylphenyl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C22H17Br2NO2/c1-14-8-9-20(15(2)10-14)25-13-16-11-18(23)21(19(24)12-16)27-22(26)17-6-4-3-5-7-17/h3-13H,1-2H3

InChI Key

VTFJEDUFTGRCOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC(=C(C(=C2)Br)OC(=O)C3=CC=CC=C3)Br)C

Origin of Product

United States

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